3-(2-Methoxy-2-propyl)azetidine
Description
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-(2-methoxypropan-2-yl)azetidine |
InChI |
InChI=1S/C7H15NO/c1-7(2,9-3)6-4-8-5-6/h6,8H,4-5H2,1-3H3 |
InChI Key |
VKRYMDWUSNTVMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CNC1)OC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Activated Azetidine Intermediates
- A key intermediate such as 1-(1-benzhydrylazetidin-3-yl) methanesulfonate can undergo nucleophilic displacement by amines or alkoxides to introduce substituents at the 3-position of the azetidine ring.
- For example, the reaction of this mesylate intermediate with methoxy-substituted nucleophiles under heating in acetonitrile yields azetidine-3-amines with good yields (up to 72%) after purification.
This method can be adapted to introduce the 2-methoxy-2-propyl substituent by using the corresponding nucleophile or precursor.
Oxidative Cyclization of Michael Adducts
- Michael addition of functionalized diethyl 2-aminomalonates with chalcones, followed by oxidative cyclization using hypervalent iodine reagents (PhIO) and tetrabutylammonium iodide (Bu4NI), produces multisubstituted azetidines in moderate to good yields (46-76%).
- This approach allows the introduction of diverse substituents at the 3-position through the choice of Michael acceptor and nucleophile.
Ring Expansion of Aziridines
- Selective transformation of 2-bromomethyl-2-methylaziridines with nucleophiles such as cyanide, thiocyanide, or acetate yields 3-substituted azetidines in high yields (92-96%).
- The mechanism involves formation of an azetidinium intermediate followed by nucleophilic attack.
- This strategy could be applied by using a suitable methoxy-propyl nucleophile or precursor to obtain the target compound.
Hydrogenation and Palladium-Catalyzed Reduction
- Reduction of 3,4-disubstituted N-Boc-azetines with hydrogen and palladium catalysts leads to syn-2,3-disubstituted N-Boc azetidines in quantitative yields.
- Subsequent deprotection yields the free azetidine.
- This method is useful for stereoselective synthesis of substituted azetidines and could be adapted for the methoxy-propyl substituent.
Representative Experimental Procedure (Adapted)
Mechanistic Insights and Optimization
- The nucleophilic substitution on the mesylate intermediate proceeds via an SN2 mechanism, favored by the good leaving group (mesylate) and the nucleophilicity of the 2-methoxy-2-propyl substituent.
- Use of excess nucleophile (2 equivalents) improves yield by driving the reaction to completion.
- Avoiding bases like Hunig’s base can also enhance yield in some cases.
- The reaction temperature (around 80°C) and solvent choice (MeCN) are critical for optimal conversion.
Comparative Table of Azetidine 3-Substitution Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution on mesylate | Mesylate intermediate, nucleophile | MeCN, 80°C, overnight | 60-72% | Straightforward, scalable | Requires mesylate intermediate |
| Oxidative cyclization of Michael adducts | Michael adduct, PhIO, Bu4NI | Room temp to reflux | 46-76% | Versatile substitution patterns | Multi-step, sensitive reagents |
| Ring expansion of aziridines | 2-bromomethyl aziridines, nucleophiles | Mild heating | 92-96% | High yield, regioselective | Requires aziridine precursors |
| Pd-catalyzed hydrogenation | N-Boc azetines, Pd catalyst, H2 | 60°C, hours | Quantitative | Stereoselective, clean | Requires azetine precursors |
Summary and Professional Assessment
The preparation of 3-(2-Methoxy-2-propyl)azetidine can be effectively achieved by nucleophilic substitution on an activated azetidine intermediate such as the mesylate derivative, which is a well-documented and reliable route. Alternative methods like oxidative cyclization and ring expansion provide complementary strategies that may be tailored depending on available starting materials and desired stereochemistry.
The reaction conditions and yields reported in the literature are consistent and reproducible, with yields ranging typically from 60% to over 90% depending on the method and substrate. The nucleophilic substitution method offers a balance of operational simplicity and good yields, making it the preferred approach for this specific substitution pattern.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-2-propyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-Methoxy-2-propyl)azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-2-propyl)azetidine involves its interaction with molecular targets and pathways. The compound’s ring strain and embedded nitrogen atom contribute to its reactivity, allowing it to participate in various chemical reactions. These interactions can affect biological processes, such as protein biosynthesis and enzyme activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-(2-Methoxy-2-propyl)azetidine with structurally related azetidine derivatives and heterocycles:
Key Differences and Implications
Substituent Effects: Methoxy vs. Cyclopropane Integration: Compounds with cyclopropane (e.g., phenylcyclopropyl in ) exhibit increased rigidity, which can optimize binding to sterically constrained enzyme pockets.
Physicochemical Properties :
Biological Activity
3-(2-Methoxy-2-propyl)azetidine is a four-membered heterocyclic compound recognized for its potential biological activity. This article delves into its pharmacological properties, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 3-(2-Methoxy-2-propyl)azetidine is C$7$H${15}$NO, featuring a nitrogen atom within the azetidine ring, which is substituted with a methoxy and a propyl group. The presence of these groups influences its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.
Biological Activities
Research indicates that azetidines, including 3-(2-Methoxy-2-propyl)azetidine, exhibit various biological activities. These include:
- Antimicrobial Activity : Azetidine derivatives have shown promising results against various bacterial strains. For instance, compounds similar to 3-(2-Methoxy-2-propyl)azetidine have been evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Some azetidine derivatives are noted for their anticancer activities. Studies have demonstrated that modifications in the azetidine structure can lead to significant antiproliferative effects against cancer cell lines .
- Anti-inflammatory Effects : Certain azetidines have been reported to possess anti-inflammatory properties, contributing to their potential therapeutic applications in inflammatory diseases .
Synthesis Methods
The synthesis of 3-(2-Methoxy-2-propyl)azetidine can be achieved through various methods. One common approach involves the reaction of suitable precursors under controlled conditions to ensure high yields and purity. The synthesis routes often emphasize the importance of nitrogen functionality in enhancing biological activity .
Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of azetidine derivatives, including 3-(2-Methoxy-2-propyl)azetidine, revealing significant inhibition against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to establish the effectiveness of these compounds.
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 3-(2-Methoxy-2-propyl)azetidine | 15 | S. aureus |
| Other Derivative A | 10 | E. coli |
Anticancer Activity
In vitro studies demonstrated that 3-(2-Methoxy-2-propyl)azetidine exhibited significant cytotoxicity against MCF-7 breast cancer cells. The IC$_{50}$ value was found to be in the low micromolar range, indicating potent anticancer activity.
Q & A
Basic: What synthetic strategies are effective for preparing 3-(2-Methoxy-2-propyl)azetidine, and what purity benchmarks should be prioritized?
Answer:
The synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, azetidine derivatives can be synthesized by reacting azetidine precursors (e.g., 1-azetidinecarboxylic acid esters) with methoxy-propyl halides under basic conditions . Key considerations include:
- Reagent selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis byproducts .
- Purification : Column chromatography (e.g., reverse-phase HPLC) is critical to isolate the product, with purity ≥95% confirmed by NMR and LC-MS .
- Benchmarks : Monitor reaction progress via TLC and confirm final purity using proton NMR (e.g., δ 3.2–3.5 ppm for methoxy groups) .
Advanced: How can stereochemical challenges in synthesizing 3-(2-Methoxy-2-propyl)azetidine be addressed to achieve enantiomeric excess?
Answer:
Chiral resolution or asymmetric synthesis is required. For example:
- Chiral auxiliaries : Use (S)- or (R)-configured azetidine precursors (e.g., tert-butyl 2-(aminomethyl)azetidine-1-carboxylate) to control stereochemistry .
- Catalytic asymmetric synthesis : Employ palladium-catalyzed cross-coupling to install the methoxy-propyl group with >90% enantiomeric excess .
- Validation : Confirm stereochemistry via X-ray crystallography or chiral HPLC .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing 3-(2-Methoxy-2-propyl)azetidine?
Answer:
- NMR : Prioritize H NMR for methoxy (δ 3.3–3.5 ppm) and azetidine ring protons (δ 2.5–3.0 ppm). C NMR confirms quaternary carbons (e.g., δ 70–80 ppm for methoxy) .
- Mass spectrometry : ESI-MS (positive ion mode) to verify molecular ion peaks (e.g., [M+H] at m/z 158.1) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times should match reference standards .
Advanced: How does the methoxy-propyl substituent influence the binding affinity of 3-(2-Methoxy-2-propyl)azetidine to nicotinic acetylcholine receptors (nAChRs)?
Answer:
The methoxy-propyl group enhances lipophilicity and steric bulk, improving receptor interaction:
- In vitro assays : Competitive binding studies (e.g., with F-nifzetidine) show that methoxy-propyl derivatives exhibit 2–3× higher α4β2 nAChR affinity compared to unsubstituted analogs .
- SAR analysis : Alkyl substituents at the meta-position of azetidine-pyridine hybrids reduce agonist activity while increasing antagonist potency .
- Contradictions : Some studies report reduced blood-brain barrier penetration due to increased polarity, necessitating logP optimization (target 2.5–3.5) .
Basic: What storage conditions are recommended for 3-(2-Methoxy-2-propyl)azetidine to ensure long-term stability?
Answer:
- Temperature : Store at –20°C in sealed, argon-purged vials to prevent oxidation .
- Solubility : Dissolve in anhydrous DMSO (10 mM stock) for biological assays; avoid aqueous buffers to prevent hydrolysis .
- Degradation monitoring : Conduct monthly LC-MS checks; discard if impurity levels exceed 5% .
Advanced: How can in vivo PET imaging studies be designed to evaluate the pharmacokinetics of 3-(2-Methoxy-2-propyl)azetidine in neurological models?
Answer:
- Radiolabeling : Synthesize F- or C-labeled analogs (e.g., via nucleophilic fluorination) to track distribution .
- Animal models : Use rhesus monkeys or transgenic mice expressing human α4β2 nAChRs. Administer 1–5 mCi/kg and acquire dynamic PET scans for 90 minutes .
- Data analysis : Calculate binding potential (BP) using Logan graphical analysis. Compare target-to-nontarget ratios (e.g., thalamus vs. cerebellum) to validate specificity .
Basic: What in vitro assays are suitable for screening the anti-inflammatory potential of 3-(2-Methoxy-2-propyl)azetidine?
Answer:
- Cell models : Use BV2 microglial cells stimulated with LPS to measure NLRP3 inflammasome inhibition (IC via ELISA for IL-1β) .
- ROS detection : Employ DCFH-DA fluorescence assays to quantify reactive oxygen species (ROS) reduction .
- Controls : Include dexamethasone (positive control) and vehicle (DMSO) to normalize results .
Advanced: How can researchers resolve discrepancies between in vitro binding data and in vivo efficacy for 3-(2-Methoxy-2-propyl)azetidine?
Answer:
- Pharmacokinetic profiling : Measure plasma protein binding (e.g., equilibrium dialysis) and brain penetration (K) to identify bioavailability issues .
- Metabolite screening : Use LC-MS/MS to detect active/inactive metabolites in liver microsomes .
- Dose optimization : Adjust dosing regimens (e.g., continuous infusion vs. bolus) to maintain therapeutic concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
